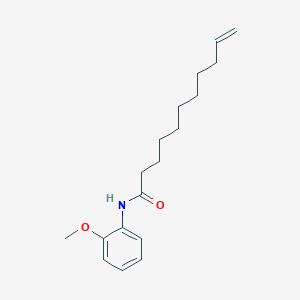

N-(2-methoxyphenyl)undec-10-enamide

Description

Structure

3D Structure

Properties

CAS No. |

76691-46-8 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)undec-10-enamide |

InChI |

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |

InChI Key |

GDLMMSIWAXMZCG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |

Other CAS No. |

76691-46-8 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of N 2 Methoxyphenyl Undec 10 Enamide

Reactions Involving the Terminal Alkene Moiety (Undec-10-ene)

The terminal double bond of the undec-10-ene tail is a gateway to a multitude of functionalization reactions, enabling the introduction of various chemical entities and the construction of polymeric materials.

Functionalization Reactions of the Unsaturated Chain

The terminal alkene of N-(2-methoxyphenyl)undec-10-enamide is susceptible to a wide array of electrophilic and radical addition reactions, allowing for the introduction of diverse functional groups at the terminus of the long alkyl chain. These transformations are fundamental in modifying the molecule's physical and chemical properties.

One of the most common transformations is hydroboration-oxidation , which provides a route to the corresponding anti-Markovnikov alcohol. This two-step reaction typically involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond, followed by oxidation with hydrogen peroxide in a basic medium. google.com This reaction is highly regioselective, placing the hydroxyl group on the terminal carbon.

Epoxidation of the terminal alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yielding an epoxide ring. This versatile intermediate can be subsequently opened by various nucleophiles to introduce a range of functionalities.

Dihalogenation , for instance with bromine (Br2), results in the addition of two bromine atoms across the double bond, forming a vicinal dibromide. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two halogen atoms.

Radical additions also offer a pathway to functionalize the terminal alkene. For example, the addition of thiols (thiol-ene reaction) or other radical precursors can be initiated by light or radical initiators, leading to the formation of a new carbon-sulfur or carbon-carbon bond at the terminal position.

A summary of potential functionalization reactions of the terminal alkene is presented in Table 1.

Table 1: Potential Functionalization Reactions of the Terminal Alkene in N-(2-methoxyphenyl)undec-10-enamide

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Primary Alcohol (-CH2OH) |

| Epoxidation | m-CPBA | Epoxide |

| Dihalogenation | Br2 | Vicinal Dibromide (-CHBrCH2Br) |

| Thiol-ene Reaction | R-SH, Radical Initiator | Thioether (-S-R) |

Polymerization Potential and Monomer Derivatization for Macromolecular Applications

The terminal alkene functionality of N-(2-methoxyphenyl)undec-10-enamide makes it a suitable monomer for various polymerization techniques, leading to the formation of functional polymers.

Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for the synthesis of polymers from α,ω-dienes. While N-(2-methoxyphenyl)undec-10-enamide is not a diene itself, it can be derivatized to incorporate a second terminal alkene, making it a viable monomer for ADMET. For instance, reaction of the parent amine, 2-methoxyaniline, with a di-acid chloride containing two terminal alkenes would yield a suitable monomer. ADMET polymerization, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, would then produce polyesters with pendant N-(2-methoxyphenyl)amide groups. uni.lunih.govmdpi.commdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is another important polymerization technique. To utilize ROMP, the terminal alkene of N-(2-methoxyphenyl)undec-10-enamide would first need to be converted into a strained cyclic olefin, such as a norbornene derivative. This can be achieved through a Diels-Alder reaction between the terminal alkene and a suitable diene, like cyclopentadiene. The resulting norbornene-functionalized monomer can then undergo ROMP to yield a polymer with the N-(2-methoxyphenyl)undec-10-enamide moiety as a pendant group. researchgate.net

Furthermore, radical polymerization of the terminal alkene can be initiated to produce vinyl-type polymers. The specific properties of the resulting polymer would be influenced by the long alkyl chain and the N-aryl amide group.

The polymerization of related N-(2-arylethyl)-2-methylprop-2-enamides has been explored for the creation of molecularly imprinted polymers (MIPs). nih.gov In these systems, the amide functionality plays a crucial role in the imprinting process. This suggests that polymers derived from N-(2-methoxyphenyl)undec-10-enamide could also find applications in areas like separation science and catalysis.

Transformations of the Amide Bond

The amide bond in N-(2-methoxyphenyl)undec-10-enamide, while generally stable, can undergo a variety of transformations, including hydrolysis under specific conditions and reactions involving the amide nitrogen.

Amide Stability and Hydrolytic Modulation in Biological Systems

Amide bonds are known for their relative stability, a property crucial for their role in the structure of proteins and peptides. masterorganicchemistry.com However, their hydrolysis to the corresponding carboxylic acid and amine can be achieved under acidic or basic conditions, typically requiring elevated temperatures. masterorganicchemistry.com

The hydrolysis of N-aryl amides, such as N-(2-methoxyphenyl)undec-10-enamide, can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of N-(2-methoxyphenyl)benzamide, theoretical studies on its alkaline hydrolysis have shown that water molecules can act as a proton transfer medium, facilitating the reaction. wikipedia.org The presence of the electron-donating methoxy (B1213986) group at the ortho position is expected to influence the electron density of the amide nitrogen and, consequently, the rate of hydrolysis.

In biological systems, amide hydrolysis is often catalyzed by enzymes called amidases or proteases. masterorganicchemistry.com For instance, cholinesterases are known to exhibit aryl acylamidase (AAA) activity, catalyzing the hydrolysis of certain aromatic amides. wikipedia.org Studies on the hydrolysis of N-(2-nitrophenyl)alkylamides by butyrylcholinesterase (BuChE) have shown that the rate of hydrolysis can be influenced by the length of the alkyl chain. wikipedia.org This suggests that the long undecenyl chain in N-(2-methoxyphenyl)undec-10-enamide could play a role in its potential enzymatic hydrolysis.

The stability of the amide bond can also be affected by the nature of the acyl group. Research on N-acylated amino acid amides has revealed an unexpected hydrolytic instability under mild acidic conditions, influenced by the electronic properties of the remote acyl group. wikipedia.org

N-Substitution and Rearrangement Reactions of Amides

The nitrogen atom of the amide in N-(2-methoxyphenyl)undec-10-enamide can participate in substitution and rearrangement reactions, leading to a variety of modified structures.

N-Alkylation of the amide can be achieved, though it is generally more challenging than the alkylation of amines due to the lower nucleophilicity of the amide nitrogen. The reaction typically requires a strong base to deprotonate the amide, forming the corresponding amidate anion, which then reacts with an alkyl halide. nih.gov Microwave-assisted, solvent-free phase-transfer catalytic conditions have been shown to be effective for the N-alkylation of amides. nih.gov

Rearrangement reactions of amides can lead to the formation of new structural motifs. The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate, using a strong base and a halogen. While N-(2-methoxyphenyl)undec-10-enamide is a secondary amide, related rearrangement reactions of amides and their derivatives are known. nih.gov

The Beckmann rearrangement is another important transformation, where an oxime is converted into an amide under acidic conditions. nih.govgoogle.com While not a direct reaction of the amide itself, it represents a synthetic route to amides and highlights the types of skeletal rearrangements that can occur in related nitrogen-containing compounds. nih.govgoogle.com More recent developments have focused on skeletal rearrangements of amides themselves, often initiated by C-N or C-C bond cleavage under specific catalytic conditions. researchgate.net

Cyclization and Heterocycle Formation from Enamide Precursors

The enamide functionality within N-(2-methoxyphenyl)undec-10-enamide, in conjunction with its other reactive sites, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Enamides can act as versatile synthons in cyclization reactions, leading to the formation of alkaloids and other complex natural products.

Intramolecular cyclization reactions can occur between the enamide and the terminal alkene. For example, an intramolecular Heck reaction could be envisioned, where the aryl group, if appropriately substituted with a halide, could cyclize onto the terminal alkene. nih.gov

The electron-rich 2-methoxyphenyl group can participate in electrophilic aromatic substitution reactions. One of the most powerful methods for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. researchgate.net While N-(2-methoxyphenyl)undec-10-enamide is not a β-arylethylamine, related cyclizations involving enamides are known. For instance, an N-acyliminium ion, which can be generated from an enamide, can undergo intramolecular cyclization onto an aromatic ring. researchgate.net

Another important cyclization reaction is the Bischler-Napieralski reaction , which is used to synthesize dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5). The reaction proceeds via an intramolecular electrophilic substitution of the aromatic ring by a nitrilium ion intermediate. Given the structure of N-(2-methoxyphenyl)undec-10-enamide, a Bischler-Napieralski-type cyclization could potentially be induced, although it would require prior modification of the undec-10-ene chain to generate the necessary β-arylethylamide substructure.

Photochemical cyclization of enamides is also a known method for the synthesis of heterocyclic compounds. Irradiation of enamides can lead to electrocyclic ring closure, forming new ring systems.

The following table summarizes some of the potential cyclization reactions.

Table 2: Potential Cyclization Reactions for Heterocycle Formation

| Reaction Name | Key Reactants/Conditions | Product Type |

|---|---|---|

| Intramolecular Heck Reaction | Aryl halide on the phenyl ring, Pd catalyst | Fused or spirocyclic nitrogen heterocycles |

| Pictet-Spengler type Reaction | Generation of an N-acyliminium ion | Tetrahydroisoquinoline derivatives |

| Bischler-Napieralski type Reaction | Dehydrating agent (e.g., POCl3) | Dihydroisoquinoline derivatives |

| Photochemical Cyclization | UV irradiation | Various fused heterocyclic systems |

Synthesis of Oxazole (B20620) Derivatives from Enamides

The transformation of enamides into oxazole derivatives represents a significant area of research in synthetic organic chemistry. Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. ijpsonline.com Various methods have been developed for the synthesis of these derivatives, often involving cyclization and oxidation reactions.

One prominent method for the synthesis of substituted oxazoles from enamides involves an annulation reaction using N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (Me2S) in the presence of a mild base. rsc.orgresearchgate.net This one-pot synthesis is notable for its simplicity and tolerance of a wide array of substituents, including both electron-donating and electron-withdrawing groups. rsc.orgresearchgate.net The reaction proceeds without the need for purification of the intermediate, making it an efficient process. rsc.orgresearchgate.net

The general mechanism for this transformation is believed to involve the initial reaction of the enamide with NBS to form a bromo-intermediate, which then undergoes intramolecular cyclization. Subsequent elimination of HBr and reaction with dimethyl sulfide leads to the formation of the oxazole ring. The reaction conditions are generally mild and offer a broad scope for the synthesis of various 2,5- and 2,4,5-substituted oxazoles. rsc.org

Alternative methods for oxazole synthesis from enamides have also been explored, including those utilizing hypervalent iodine reagents, molecular iodine, and photoinduced electron-transfer processes. researchgate.net For instance, the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in trifluoroethanol (TFE) at room temperature provides a rapid and facile route to multi-substituted oxazoles in moderate to excellent yields. researchgate.net

| Reagent/Catalyst | Reaction Conditions | Product Type | Key Features |

| NBS/Me2S | Mild base | 2,5- and 2,4,5-substituted oxazoles | One-pot synthesis, broad substituent tolerance. rsc.orgresearchgate.net |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Trifluoroethanol (TFE), Room Temperature | Multi-substituted oxazoles | Rapid reaction, moderate to excellent yields. researchgate.net |

Formation of Thiazinane Derivatives

Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The synthesis of thiazinane derivatives can be achieved through various routes, often involving the cyclization of precursors containing both a nitrogen and a sulfur source. While direct synthesis from N-(2-methoxyphenyl)undec-10-enamide is not explicitly detailed in the provided search results, the principles of thiazinane formation from related compounds can be applied.

For example, 1,3-thiazinan-4-ones can be synthesized through the reaction of keto fatty acids and long-chain aldehydes with 3-mercaptopropionic acid in the presence of ammonium (B1175870) carbonate. nih.gov This suggests that the undec-10-enamide chain of N-(2-methoxyphenyl)undec-10-enamide could potentially be modified to introduce a keto group, which could then undergo a similar cyclization.

Another approach involves the reaction of allylic bromides with thiourea, followed by treatment with an aqueous base to yield 2-amino-1,3-thiazin-4-ones. nih.gov The terminal double bond in N-(2-methoxyphenyl)undec-10-enamide could be a starting point for the introduction of an allylic bromide functionality, which could then be used to construct the thiazinane ring.

Furthermore, the reaction of 3-bromopropylamines or substituted thioureas with carbon disulfide is a known method for preparing N-alkyl-1,3-thiazine-2-thiones. nih.gov This highlights the importance of having appropriate functional groups on the starting material to facilitate the cyclization process.

| Precursor Type | Reagents | Product | Reference |

| Keto fatty acids/long-chain aldehydes | 3-mercaptopropionic acid, (NH4)2CO3 | Thiazanone derivatives | nih.gov |

| Allylic bromides | Thiourea, aqueous base | 2-amino-1,3-thiazin-4-ones | nih.gov |

| 3-Bromopropylamines/substituted thioureas | Carbon disulfide | N-alkyl-1,3-thiazine-2-thiones | nih.gov |

Routes to Pyridone Derivatives with Aromatic Moieties

Pyridones are a class of heterocyclic compounds with a six-membered ring containing a nitrogen atom and a carbonyl group. The synthesis of N-substituted 2-pyridones is of significant interest due to their presence in many natural products and pharmaceutically active compounds. researchgate.net

One common method for the synthesis of N-alkyl-2-pyridones is through the alkylation of 2-pyridones. researchgate.net However, for a molecule like N-(2-methoxyphenyl)undec-10-enamide, a more likely approach would involve the construction of the pyridone ring from the existing acyclic structure.

A versatile route to pyridone derivatives involves multicomponent reactions (MCRs). For instance, a one-pot synthesis under microwave irradiation can be used to produce N-alkylated 2-pyridone derivatives from acetophenone, benzaldehyde, methyl cyanoacetate, and an amino alcohol. researchgate.net This suggests that the aromatic moiety of N-(2-methoxyphenyl)undec-10-enamide could potentially be incorporated into a pyridone ring system through a carefully designed MCR.

Another synthetic strategy involves the reaction of N-substituted cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate, catalyzed by sodium ethoxide, which can lead to 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides. innovareacademics.in The enamide portion of N-(2-methoxyphenyl)undec-10-enamide shares some structural similarities with cyanoacetanilides, suggesting that a similar cyclization strategy might be feasible.

Furthermore, 3-cyano-2-pyridone derivatives can be synthesized by reacting N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide. sciforum.net This highlights a potential pathway where the amide portion of N-(2-methoxyphenyl)undec-10-enamide could be modified to a cyanoacetamide, which would then be a suitable precursor for pyridone synthesis.

| Synthetic Approach | Key Reagents/Conditions | Resulting Pyridone Derivative | Reference |

| Multicomponent Reaction (MCR) | Acetophenone, benzaldehyde, methyl cyanoacetate, amino alcohol, microwave irradiation | N-alkylated 2-pyridones | researchgate.net |

| Reaction of N-substituted cyanoacetanilides | Diethyl 2-(ethoxymethylene)malonate, sodium ethoxide | 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides | innovareacademics.in |

| Cyclization of N-alkylated-2-cyanoacetamides | Acetylacetone, potassium hydroxide | 3-cyano-2-pyridones | sciforum.net |

Computational and Theoretical Studies on N 2 Methoxyphenyl Undec 10 Enamide and Analogs

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby streamlining the drug design process. acs.orgnih.gov

For fatty acid amides and related structures, QSAR studies have been instrumental in designing potent enzyme inhibitors. nih.govnih.gov These models often incorporate a variety of descriptors, including:

Lipophilicity (e.g., AlogP, logP): This descriptor measures a compound's affinity for fatty environments and is often crucial for membrane permeability and interaction with hydrophobic binding pockets. nih.govnih.gov

Electronic Properties (e.g., LUMO eigenvalue, atomic charges): These relate to a molecule's ability to participate in electronic interactions, such as hydrogen bonding or charge-transfer reactions, which are vital for ligand-receptor binding. nih.gov

Steric/Topological Properties (e.g., molecular weight, polar surface area): These descriptors account for the size, shape, and accessibility of different parts of the molecule, which determine how well it fits into a biological target. nih.govnih.gov

A typical 2D QSAR study on antimicrobial agents, for instance, might yield a multi-linear regression (MLR) equation. For a series of benzoic acid derivatives with antimicrobial activity, a QSAR model indicated that activity could be improved by increasing lipophilicity (AlogP), molecular polar surface area, and the LUMO (Lowest Unoccupied Molecular Orbital) eigenvalue. nih.gov Similarly, in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, QSAR models have been developed based on large datasets of compounds to predict inhibitory concentrations (IC₅₀). acs.orgnih.gov

For a molecule like N-(2-methoxyphenyl)undec-10-enamide, a QSAR approach would involve synthesizing a series of analogs by modifying the phenyl ring, the undecenyl chain, or the amide linker. By testing their biological activity (e.g., antimicrobial or enzyme inhibition) and calculating their molecular descriptors, a predictive model could be built to guide the design of more potent compounds.

Table 1: Common Descriptors Used in QSAR Studies of Amide Analogs

| Descriptor Class | Specific Descriptor Example | Relevance to Molecular Design |

| Lipophilic | ALogP, CLogP | Predicts membrane permeability and hydrophobic interactions. nih.govnih.gov |

| Electronic | LUMO/HOMO energies, Mulliken charges | Describes reactivity and ability to form hydrogen/electrostatic bonds. nih.gov |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape complementarity with the target site. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Influences transport properties and interactions with polar residues. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze how a ligand, such as N-(2-methoxyphenyl)undec-10-enamide, binds to a macromolecular target like an enzyme or DNA. nih.govnih.gov Docking predicts the preferred orientation of a ligand within a binding site, while MD simulations provide insights into the stability and conformational changes of the ligand-target complex over time. nih.govdigitellinc.com

These techniques have been widely applied to study fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid metabolism, and other targets. nih.govcapes.gov.br The process typically involves:

Preparation of Target and Ligand: Obtaining the 3D structure of the protein (often from X-ray crystallography) and generating a 3D model of the ligand.

Docking Simulation: Placing the ligand into the active site of the target in various conformations and scoring them based on binding affinity. This helps identify the most likely binding pose. nih.govmdpi.com

Molecular Dynamics: Running a simulation of the best-ranked ligand-protein complex in a simulated physiological environment (water, ions) to assess the stability of the binding interactions and observe any conformational adjustments. digitellinc.comnih.gov

These simulations can reveal crucial details about the binding, such as key amino acid residues involved in hydrogen bonding or hydrophobic interactions, which can be validated experimentally. nih.gov

While many fatty acid amides are known to interact with enzymes, some planar aromatic molecules can bind directly to DNA, a mechanism central to the action of certain antitumor drugs. asm.org The primary non-covalent DNA binding modes are:

Intercalation: The insertion of a flat, aromatic part of a molecule between the base pairs of the DNA double helix. This causes a distortion of the DNA structure and can interfere with replication and transcription. asm.org

Groove Binding: The fitting of a ligand into the major or minor groove of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs. asm.org

For a compound like N-(2-methoxyphenyl)undec-10-enamide, the planar methoxyphenyl ring could potentially act as an intercalating agent, although the long, flexible undecenyl tail would likely influence this interaction. Computational studies can help determine the feasibility of such binding. Docking the molecule with a DNA hexamer and running MD simulations could predict the preferred binding mode and the associated binding free energy. asm.org Studies on other molecules have shown that the transition from initial groove binding to the more disruptive intercalation mode can be modulated by small structural changes, such as the position of methyl groups on a phenanthroline ring system. asm.org

β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial type II fatty acid synthesis (FASII), catalyzing the initial condensation step. nih.gov This makes it an attractive and well-studied target for the development of novel antibacterial agents. nih.gov Molecular docking and QSAR have been used extensively to discover and optimize FabH inhibitors. nih.gov

Docking studies of inhibitors within the FabH active site reveal a common set of interactions that contribute to binding affinity. The active site contains a catalytic triad (B1167595) (Cys-His-Asn) and a binding tunnel that accommodates the acyl chain of the substrate. Inhibitors often form key hydrogen bonds with residues such as His244 and Asn274.

For example, docking studies of pyrazole-benzimidazole amide derivatives into the E. coli FabH binding pocket have identified crucial binding interactions that explain their inhibitory activity. nih.gov Similarly, analysis of thiazolidin-2-one inhibitors showed a strong hydrogen bond between the ligand's carbonyl group and the Asn274 residue of FabH.

Given its structure as a long-chain fatty acid amide, N-(2-methoxyphenyl)undec-10-enamide could potentially act as a FabH inhibitor by mimicking the natural substrate. A computational analysis would involve docking the compound into the FabH active site to:

Predict its binding orientation and affinity.

Identify key hydrogen bonds, likely involving the amide carbonyl and the methoxy (B1213986) group.

Analyze how the undecenyl tail fits into the hydrophobic acyl-binding channel.

Table 2: Key Amino Acid Residues in the FabH Active Site Involved in Ligand Binding

| Residue | Role in Binding | Type of Interaction | Reference |

| His244 | Part of catalytic dyad; interacts with inhibitors | Hydrogen Bond | |

| Asn274 | Forms hydrogen bonds with inhibitor carbonyls | Hydrogen Bond | |

| Asn247 | Interacts with nitro groups of some inhibitors | Hydrogen Bond | |

| Phe87' (from other monomer) | Forms part of the acyl-binding channel | Hydrophobic Interaction | acs.org |

Conformational Analysis and Stereochemical Considerations in Amide Derivatives

The biological activity of a flexible molecule like N-(2-methoxyphenyl)undec-10-enamide is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. capes.gov.br

Key areas of flexibility in N-(2-methoxyphenyl)undec-10-enamide include:

Amide Bond (C-N) Rotation: While the amide bond has partial double-bond character and is generally planar, rotation can occur, although it has a significant energy barrier. capes.gov.br

Rotation around the Phenyl Ring: The bonds connecting the methoxy group and the amide linker to the phenyl ring can rotate.

Undecenyl Chain Flexibility: The long alkyl chain has numerous rotatable single bonds, allowing it to adopt many different conformations.

Computational methods can systematically search for low-energy (stable) conformations. Studies on similar molecules, like 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, have shown that differences in the preferred conformations and the distances between key functional groups (like nitrogen and oxygen atoms) can explain significant differences in receptor binding affinity.

Stereochemistry is also a critical factor. The stereochemical arrangement of atoms can dramatically affect biological activity. For amide derivatives, this can involve:

Chirality: If a chiral center is present, enantiomers can have vastly different activities.

Geometric Isomerism: The undec-10-enamide contains a double bond at the C10 position, which can exist as either an E or Z isomer. These isomers would have different shapes and could interact differently with a target binding site.

Atropisomerism: In some hindered amide systems, rotation around a single bond can be so restricted that stable, non-interconvertible rotational isomers (atropisomers) can be isolated.

The influence of stereochemistry is well-documented; for example, in certain EuDOTA-tetraamide complexes, the orientation of carboxyl groups on the amide side chains (axial vs. equatorial) directly controls water exchange rates, a key property for their function as MRI contrast agents.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and how it interacts with other molecules. Theoretical methods like Density Functional Theory (DFT) are used to calculate various electronic properties that help predict a molecule's behavior. digitellinc.com

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. digitellinc.com For a molecule like (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate, frontier molecular orbital analysis demonstrated that intramolecular charge transfer interactions contribute to its bioactivity. digitellinc.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This map is invaluable for predicting sites of interaction, such as where hydrogen bonds will form. digitellinc.comnih.gov

Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution and identifying reactive sites. digitellinc.comnih.gov

For N-(2-methoxyphenyl)undec-10-enamide, DFT calculations would likely predict that the oxygen atoms of the carbonyl and methoxy groups, along with the nitrogen of the amide, are regions of negative potential, making them likely hydrogen bond acceptors. The amide hydrogen would be a region of positive potential, acting as a hydrogen bond donor. These predictions are fundamental for understanding its potential interactions with biological targets.

Applications in Chemical Research and Materials Science

N-(2-methoxyphenyl)undec-10-enamide as a Synthetic Building Block

Enamides are recognized as stable and versatile synthons in organic chemistry. cmu.edu Their ambiphilic nature allows for a variety of synthetic transformations, making them valuable precursors for a wide array of more complex structures. cmu.edu

The enamide functionality is a key structural motif in numerous natural alkaloids and serves as a powerful tool in their total synthesis. nsf.gov Cyclization reactions involving enamides are a common strategy for constructing nitrogen-containing heterocyclic rings. nsf.gov Given this, N-(2-methoxyphenyl)undec-10-enamide could theoretically serve as a starting material for the synthesis of complex alkaloids or their analogs. The terminal undec-10-enamide chain provides a long, flexible tether that can be exploited in macrocyclization reactions or further functionalized. The 2-methoxyphenyl group can influence the stereochemical outcome of reactions and can be a key pharmacophoric element.

The synthesis of analogs of natural products is a crucial aspect of medicinal chemistry, often leading to compounds with improved biological activity or pharmacokinetic properties. mdpi.comrsc.org The structural components of N-(2-methoxyphenyl)undec-10-enamide make it a candidate for the generation of novel analogs of bioactive natural products.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. mdpi.com The N-(2-methoxyphenyl)undec-10-enamide structure possesses several features that make it an interesting scaffold. The amide linkage is a common feature in many drug molecules, and the methoxyphenyl group is present in numerous pharmacologically active compounds. The terminal alkene offers a handle for further chemical modification through a variety of reactions, such as click chemistry, to introduce diverse functionalities.

The development of new molecular scaffolds is a key area of research in the quest for novel therapeutic agents. bohrium.com While no specific studies have utilized N-(2-methoxyphenyl)undec-10-enamide as a scaffold, its constituent parts are found in various bioactive molecules.

Integration into Polymer Systems

The presence of a terminal double bond in the undec-10-enamide chain makes N-(2-methoxyphenyl)undec-10-enamide a potential monomer for polymerization reactions.

In theory, N-(2-methoxyphenyl)undec-10-enamide could be polymerized through its terminal alkene via several established methods, such as free radical polymerization or more controlled techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymer would feature a long aliphatic backbone with pendant N-(2-methoxyphenyl)amide groups. These pendant groups could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding.

The general class of undec-10-enoate (B1210307) derivatives has been used to synthesize new polyesters through acyclic diene metathesis (ADMET) polymerization, demonstrating the utility of the undecenyl chain in polymer synthesis. researchgate.net

The functionalized polymers derived from N-(2-methoxyphenyl)undec-10-enamide could be designed as advanced materials. The methoxyphenyl groups could influence the polymer's optical or electronic properties. Furthermore, the amide functionalities could be used for post-polymerization modification, allowing for the attachment of other molecules to create materials with tailored properties for applications in areas such as drug delivery, coatings, or sensors.

Role as an Additive or in Reaction Yield Enhancement Studies

There is currently no available scientific literature that specifically investigates the use of N-(2-methoxyphenyl)undec-10-enamide as an additive or for reaction yield enhancement. In principle, the amide functionality could allow it to act as a hydrogen bond donor or acceptor, potentially influencing the rate or selectivity of certain reactions. However, without experimental data, this remains speculative.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR would provide critical information about the electronic environment and connectivity of the atoms in N-(2-methoxyphenyl)undec-10-enamide.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the 2-methoxyphenyl group, the vinyl protons of the undec-10-enamide chain, the methoxy (B1213986) group protons, the amide proton, and the aliphatic chain protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be diagnostic. For instance, the terminal vinyl protons would appear in the range of δ 4.9-5.8 ppm, with characteristic geminal and vicinal couplings. The aromatic protons would likely appear as a complex multiplet between δ 6.8 and 8.2 ppm, influenced by the ortho-methoxy and amide substituents. The methoxy protons would be a sharp singlet around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found in the downfield region, typically around δ 170-173 ppm. The olefinic carbons of the terminal double bond would resonate at approximately δ 114 and 139 ppm. The aromatic carbons would appear between δ 110 and 150 ppm, with the carbon bearing the methoxy group being significantly shielded. The methoxy carbon itself would have a characteristic signal around δ 55-56 ppm. The aliphatic carbons of the undecenyl chain would be observed in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amide NH | ~8.0-8.5 (s) | - |

| Aromatic CH | ~6.8-8.2 (m) | ~110-150 |

| Methoxy OCH₃ | ~3.8-3.9 (s) | ~55-56 |

| Vinylic =CH | ~5.7-5.9 (m) | ~139 |

| Vinylic =CH₂ | ~4.9-5.1 (m) | ~114 |

| Allylic CH₂ | ~2.0-2.1 (q) | ~34 |

| Carbonyl C=O | - | ~172 |

| Aliphatic CH₂ | ~1.2-2.2 (m) | ~25-38 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(2-methoxyphenyl)undec-10-enamide would exhibit characteristic absorption bands corresponding to its amide and alkene functionalities. A strong absorption band for the N-H stretching vibration of the secondary amide would be expected around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) would appear as a strong band in the region of 1640-1680 cm⁻¹. The N-H bending (Amide II band) would be observed near 1550 cm⁻¹. The C=C stretching of the terminal alkene would be visible around 1640 cm⁻¹, and the =C-H stretching would appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations would be found just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1240-1260 cm⁻¹ region.

A summary of the expected characteristic FTIR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch (Amide I) | ~1640-1680 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Alkene =C-H | Stretch | ~3080 |

| Alkene C=C | Stretch | ~1640 |

| Aromatic C-H | Stretch | ~3010-3070 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Ether C-O | Stretch | ~1240-1260 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For N-(2-methoxyphenyl)undec-10-enamide (C₁₈H₂₇NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (289.41 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the 2-methoxyphenylamine moiety and the undec-10-enoyl cation. Another characteristic fragmentation would be the loss of the terminal alkene group.

| Ion | Formula | Expected m/z |

| [M]⁺ | [C₁₈H₂₇NO₂]⁺ | 289.20 |

| [M - C₃H₅]⁺ | [C₁₅H₂₂NO₂]⁺ | 248.16 |

| [C₇H₈NO]⁺ | [C₇H₈NO]⁺ | 122.06 |

| [C₁₁H₁₉O]⁺ | [C₁₁H₁₉O]⁺ | 167.14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.